molecular formula C18H14N4O B1519860 (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone CAS No. 1015939-70-4

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone

Cat. No. B1519860
M. Wt: 302.3 g/mol
InChI Key: MSFVMLZNLGIMDD-UHFFFAOYSA-N
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Description

“(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone” is a chemical compound with the molecular formula C16H13N3O and a molecular weight of 263.29 . It is a heterocyclic compound, specifically a benzoylpyrazole . The compound is achiral, with no defined stereocenters or E/Z centers .


Molecular Structure Analysis

The molecular structure of “(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone” consists of a pyrazole ring attached to a phenyl group and an indole group . The compound’s SMILES string representation is Nc1c(cnn1-c2ccccc2)C(=O)c3ccccc3 .

Scientific Research Applications

Central Nervous System Effects

A study by Butler, Wise, and Dewald (1984) explored the central nervous system depressant activities of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing potential anticonvulsant properties and low acute toxicity. Some compounds, including variants of the studied molecule, demonstrated promising antipsychotic effects, indicating a possible application in treating neurological disorders (Butler, Wise, & Dewald, 1984).

Antimicrobial Activity

A series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, synthesized by Kumar et al. (2012), demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These findings suggest the utility of such compounds in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Herbicidal and Insecticidal Activities

Wang et al. (2015) reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, exhibiting favorable herbicidal and insecticidal activities. This research presents potential applications of these compounds in agricultural settings (Wang, Wu, Liu, Li, Song, & Li, 2015).

Antitumor Activity

Khalilullah et al. (2022) synthesized a series of indole-containing pyrazole analogs, demonstrating remarkable cytotoxic activities against various cancer cell lines. This suggests a potential application in cancer therapy (Khalilullah, Agarwal, Ahsan, Jadav, Mohammed, Khan, Mohammed, & Khan, 2022).

Enzyme Inhibitory Activity

A study by Cetin et al. (2021) found that 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives showed significant enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These findings indicate potential therapeutic applications in diseases associated with enzyme dysregulation (Cetin, Türkan, Bursal, & Murahari, 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification, indicating it may be harmful if swallowed . It is recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c19-18-15(11-21-22(18)12-6-2-1-3-7-12)17(23)14-10-20-16-9-5-4-8-13(14)16/h1-11,20H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFVMLZNLGIMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CNC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 3
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 4
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 5
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 6
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone

Citations

For This Compound
2
Citations
MAA Radwan, EA Ragab, MR Shaaban… - Arkivoc, 2009 - arkat-usa.org
3-Dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile (2) was treated with phenylhydrazine, in refluxing basic ethanol, afforded a single product N-1 or N-2 substituted pyrazole. Basic …
Number of citations: 17 www.arkat-usa.org
KM Al-Zaydi, RA Mekheimer, SM Mousally… - Arabian Journal of …, 2017 - Elsevier
The condensation reaction of 3-heteroaromatic-3-oxopropanenitriles 3, 4 and 7 with dimethylformamide–dimethylacetal (DMF–DMA) gave the corresponding enaminones 8, 9 and 10, …
Number of citations: 5 www.sciencedirect.com

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